molecular formula C11H11NO2 B2793791 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360946-96-8

5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2793791
CAS No.: 1360946-96-8
M. Wt: 189.214
InChI Key: UPMRQHOKXJCZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound featuring a unique structure where a cyclopropane ring is fused to an indolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of indolinone derivatives. One common method includes the use of tosylhydrazone salts in a metal-free cyclopropanation reaction . The reaction conditions often involve the use of a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general approach would likely involve scalable cyclopropanation techniques using readily available starting materials and reagents. Optimization of reaction conditions to maximize yield and purity would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the indolinone moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions include various substituted indolinone derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Properties

IUPAC Name

5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMRQHOKXJCZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.